Collismycin A

Description

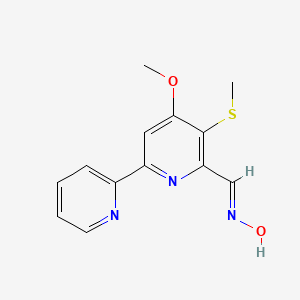

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-18-12-7-10(9-5-3-4-6-14-9)16-11(8-15-17)13(12)19-2/h3-8,17H,1-2H3/b15-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGMIPUYCWIEAW-OVCLIPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1SC)C=NO)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=NC(=C1SC)/C=N/O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158792-24-6 | |

| Record name | Collismycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Collismycin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collismycin A, also known as SF2738A, is a potent bioactive secondary metabolite originally discovered and isolated from the fermentation broth of a Streptomyces species. This technical guide provides an in-depth overview of the discovery, isolation, physicochemical properties, and biological activities of this compound, tailored for researchers, scientists, and professionals in the field of drug development. This compound belongs to the 2,2'-bipyridine class of natural products and has garnered significant interest due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic properties.[1][2] Its mechanism of action has been linked to its potent iron-chelating capabilities. This document details the experimental protocols for its extraction and purification and presents its biological data in a clear, comparative format.

Physicochemical Properties of this compound

This compound is a crystalline substance with the molecular formula C₁₃H₁₃N₃O₂S and a molecular weight of 275.33 g/mol .[3] It is soluble in various organic solvents, including ethanol, methanol, DMSO, and dimethylformamide.[4]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃N₃O₂S | [3] |

| Molecular Weight | 275.33 g/mol | [3] |

| Appearance | Pale yellow needles | |

| Solubility | Soluble in ethanol, methanol, DMSO, dimethylformamide | [4] |

| Synonyms | SF2738A | [3][4] |

Experimental Protocols

Fermentation of the Producing Organism (Streptomyces sp. SF2738)

The production of this compound is achieved through submerged fermentation of Streptomyces sp. SF2738.

1. Culture Medium: A suitable fermentation medium is prepared with the following composition per liter:

| Component | Concentration (g/L) |

| Soluble Starch | 30 |

| Soybean Meal | 20 |

| NaCl | 5 |

| K₂HPO₄ | 1 |

| MgSO₄·7H₂O | 1 |

| CaCO₃ | 4 |

The pH of the medium is adjusted to 7.0 before sterilization.

2. Inoculum Preparation: A seed culture is prepared by inoculating a loopful of spores from a slant culture of Streptomyces sp. SF2738 into a flask containing the above-mentioned medium. The seed culture is incubated on a rotary shaker at 28°C for 48 hours.

3. Production Fermentation: The production fermentation is carried out in larger flasks or a fermenter. The production medium is inoculated with the seed culture (5% v/v). The fermentation is maintained at 28°C with vigorous aeration and agitation for 5 to 7 days. The production of this compound is typically monitored by bioassay or HPLC analysis of the culture broth.

Isolation and Purification of this compound

The following protocol outlines the steps for the extraction and purification of this compound from the fermentation broth.

1. Broth Filtration: The fermentation broth is filtered to separate the mycelium from the culture filtrate. A filter aid such as diatomaceous earth can be used to improve filtration efficiency.

2. Solvent Extraction: The pH of the culture filtrate is adjusted to 4.0 with an acid (e.g., HCl). The acidified filtrate is then extracted three times with an equal volume of ethyl acetate. The organic layers are combined.

3. Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude oily residue.

4. Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification:

-

Silica Gel Column Chromatography: The crude residue is dissolved in a minimal amount of chloroform and applied to a silica gel column. The column is eluted with a stepwise gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water.

-

Detection: UV detection at a wavelength of 254 nm.

-

5. Crystallization: The purified this compound fractions from HPLC are concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol-water) to obtain pale yellow needles.

Caption: Experimental workflow for the isolation and purification of this compound.

Biological Activity of this compound

This compound exhibits a broad spectrum of biological activities. The quantitative data for its antimicrobial and cytotoxic effects are summarized below.

Antimicrobial Activity

The minimum inhibitory concentrations (MICs) of this compound against various bacteria and fungi have been determined.[4]

| Test Organism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacterium | 6.25 |

| Bacillus subtilis | Gram-positive bacterium | 12.5 |

| Escherichia coli | Gram-negative bacterium | 100 |

| Pseudomonas aeruginosa | Gram-negative bacterium | >100 |

| Candida albicans | Fungus | 12.5 |

| Aspergillus niger | Fungus | 25 |

| Saccharomyces cerevisiae | Fungus | 12.5 |

Cytotoxic Activity

This compound has demonstrated potent cytotoxic activity against various cancer cell lines.[2]

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| P388 Murine Leukemia | Leukemia | 0.08 |

| A549 | Lung Cancer | 0.083 (0.3 µM) |

| HCT116 | Colon Cancer | 0.165 (0.6 µM) |

| HeLa | Cervical Cancer | 0.083 (0.3 µM) |

Mechanism of Action: Iron Chelation and Biosynthesis Regulation

Recent studies have elucidated that the biological activity of this compound is linked to its function as an iron chelator.[4] The biosynthesis of this compound in Streptomyces sp. CS40 is regulated by the availability of iron, involving two key pathway-specific regulatory genes, clmR1 and clmR2. High iron concentrations in the culture medium inhibit the biosynthesis of this compound. This regulation suggests a biological role for this compound as an iron-scavenging molecule for the producing organism.

The regulatory model proposes that:

-

ClmR2 is a positive regulator (an activator) of the collismycin biosynthetic gene cluster.

-

ClmR1 is a negative regulator (a repressor) that controls the expression of clmR2.

-

High iron levels lead to the repression of clmR2 transcription, thereby downregulating the production of this compound.

References

- 1. Novel antibiotics SF2738A, B and C, and their analogs produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. jmb.or.kr [jmb.or.kr]

- 4. Single-step rapid chromatographic purification and characterization of clinical stage oncolytic VSV-GP - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Collismycin A: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collismycin A is a naturally occurring 2,2'-bipyridyl antibiotic produced by Streptomyces species. It belongs to the hybrid polyketide-nonribosomal peptide family of natural products. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and diverse biological activities of this compound. It details its mechanism of action as a potent and specific iron chelator, leading to antiproliferative and neuroprotective effects. This document also includes summaries of experimental protocols for its isolation, characterization, and biological evaluation, alongside visualizations of key biological pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound, also known as SF2738A, is a small molecule with a distinct 2,2'-bipyridine core. Its formal chemical name is (NE)-N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine[1]. The key structural features and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 158792-24-6[1] |

| Molecular Formula | C₁₃H₁₃N₃O₂S[1] |

| IUPAC Name | (NE)-N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine[1] |

| SMILES | COC1=CC(=NC(=C1SC)/C=N/O)C2=CC=CC=N2 |

| InChI | InChI=1S/C13H13N3O2S/c1-18-12-7-10(9-5-3-4-6-14-9)16-11(8-15-17)13(12)19-2/h3-8,17H,1-2H3/b15-8+ |

| InChIKey | NQGMIPUYCWIEAW-OVCLIPMQSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 275.33 g/mol |

| Appearance | Solid[1] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol[1] |

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antiproliferative, and neuroprotective properties[1].

Antimicrobial Activity

This compound is active against a variety of bacteria and fungi. The minimum inhibitory concentrations (MICs) are reported to be in the range of 6.25 to 100 µg/mL for bacteria and 12.5 to 100 µg/mL for fungi[1].

Antiproliferative Activity

This compound demonstrates potent antiproliferative activity against several human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) for various cell lines are detailed in Table 3.

Table 3: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 0.3[1] |

| A549 | Lung Cancer | 0.3[1] |

| HCT116 | Colon Cancer | 0.6[1] |

| NIH3T3 | Fibroblast | 56.6[1] |

| MDA-MB-231 | Breast Cancer | >100[1] |

Neuroprotective Activity

This compound has shown significant neuroprotective effects. In a zebrafish model of neuronal cell death induced by all-trans retinoic acid, 1 µM of this compound was able to prevent apoptosis in the brain region by 44%[1].

Mechanism of Action: Iron Chelation and HIF-1α Stabilization

The primary mechanism of action of this compound is its function as a specific iron chelator. It forms a stable 2:1 complex with both ferrous (Fe²⁺) and ferric (Fe³⁺) ions[1]. This iron-chelating activity is crucial for its antiproliferative effects, as the addition of iron ions can reverse the growth inhibition in cancer cells[1]. The chelation of iron leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that plays a key role in cellular response to low oxygen. The accumulation of HIF-1α affects the glycolytic pathway, contributing to the inhibition of cancer cell growth[2].

Biosynthesis and Regulation

This compound is synthesized by a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) machinery in Streptomyces[3]. The biosynthesis of this compound is regulated by iron levels in the cellular environment. High iron concentrations inhibit its production through the repression of the transcriptional activator ClmR2[4][5].

Experimental Protocols

This section provides a summary of the methodologies for the isolation, characterization, and biological evaluation of this compound. Please note that detailed, step-by-step protocols are often found in the supplementary information of the cited literature and may require adaptation based on laboratory conditions.

Isolation and Purification from Streptomyces sp.

A general workflow for the isolation and purification of this compound from a Streptomyces culture is outlined below.

Protocol Summary:

-

Fermentation: Streptomyces sp. is cultured in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate to partition the bioactive compounds.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to column chromatography (e.g., silica gel) to separate the components based on polarity. Fractions are collected and tested for biological activity.

-

Purification: Active fractions are further purified by High-Performance Liquid Chromatography (HPLC), typically using a reverse-phase column (e.g., C18), to obtain pure this compound.

Spectroscopic Characterization

The structure of this compound is confirmed using various spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern.

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol Summary for HeLa and A549 cells:

-

Cell Seeding: Plate HeLa or A549 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Neuroprotective Activity Assay (Zebrafish Model)

The neuroprotective effect of this compound can be assessed using a zebrafish model of chemically induced neuronal apoptosis.

Protocol Summary:

-

Embryo Collection and Staging: Collect zebrafish embryos and raise them to the desired developmental stage.

-

Induction of Apoptosis: Expose the zebrafish larvae to a neurotoxic agent, such as all-trans retinoic acid (ATRA), to induce neuronal apoptosis.

-

Treatment: Co-incubate the larvae with different concentrations of this compound.

-

Apoptosis Detection: Stain the larvae with a fluorescent dye that labels apoptotic cells (e.g., Acridine Orange).

-

Imaging and Quantification: Visualize the apoptotic cells in the brain region using fluorescence microscopy and quantify the fluorescence intensity or the number of apoptotic cells to determine the protective effect of this compound.

Iron Chelation Assay

The iron-chelating ability of this compound can be determined spectrophotometrically.

Protocol Summary:

-

Reaction Mixture: Prepare a solution of this compound in a suitable buffer.

-

Iron Addition: Add a solution of Fe²⁺ or Fe³⁺ to the this compound solution.

-

Spectrophotometric Measurement: Monitor the change in the UV-Visible absorption spectrum upon the addition of iron. The formation of the this compound-iron complex will result in a shift in the absorption maximum, and the stoichiometry of the complex can be determined by titration.

Conclusion

This compound is a multifaceted natural product with significant potential for further investigation in drug discovery and development. Its well-defined mechanism of action as an iron chelator provides a solid foundation for exploring its therapeutic applications in cancer and neurodegenerative diseases. The information and protocols summarized in this guide are intended to facilitate further research into this promising compound.

References

- 1. This compound | C13H13N3O2S | CID 135482271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Engineering the biosynthesis of the polyketide-nonribosomal peptide this compound for generation of analogs with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound biosynthesis in Streptomyces sp. CS40 is regulated by iron levels through two pathway-specific regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Collismycin A Biosynthetic Pathway and Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collismycin A, a member of the 2,2'-bipyridyl family of natural products produced by Streptomyces sp. CS40, exhibits a range of biological activities, including cytotoxic, antimicrobial, and neuroprotective properties.[1] Structurally, it is a hybrid polyketide-nonribosomal peptide, the biosynthesis of which is orchestrated by a complex interplay of enzymes encoded within a dedicated gene cluster.[1] This guide provides a comprehensive overview of the this compound biosynthetic pathway, the organization and function of its gene cluster, and the regulatory networks that govern its production. Detailed experimental protocols for key methodologies used in the elucidation of this pathway are also presented, along with quantitative data on production levels in various mutant strains.

The this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for this compound from Streptomyces sp. CS40 spans a 46.7 kb DNA region and contains 27 open reading frames (ORFs), 23 of which are proposed to be involved in the biosynthesis of the molecule. The cluster encodes a hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system, along with enzymes for precursor synthesis, tailoring reactions, regulation, and transport.

Gene Organization and Function

The genes within the this compound cluster are organized in a contiguous region and their putative functions have been assigned based on sequence homology and experimental evidence from gene knockout studies.

| Gene | Proposed Function |

| Core Biosynthesis | |

| clmS | Lysine 2-aminotransferase: Involved in the initial step of converting L-lysine to picolinic acid, the starter unit for the PKS-NRPS assembly line. |

| clmP | PKS-NRPS module: A hybrid enzyme responsible for the core assembly of the 2,2'-bipyridyl structure. |

| clmL | Amidohydrolase: Catalyzes the removal of a leucine residue during the formation of the bipyridyl core. |

| clmD1 | Dehydrogenase: Likely involved in the modification of the polyketide chain. |

| clmG1 | Glycosyltransferase: Potentially involved in modifying the collismycin structure, though not essential for the core scaffold formation. |

| clmG2 | Glycosyltransferase: Similar to ClmG1, may play a role in generating structural diversity. |

| clmM | FAD-dependent monooxygenase: Catalyzes the late-stage formation of the oxime group.[2] |

| clmM1 | Monooxygenase: Potentially involved in tailoring reactions. |

| clmM2 | Monooxygenase: Potentially involved in tailoring reactions. |

| clmD2 | Dehydrogenase: Involved in the oxidation of a hydroxymethyl group to an aldehyde, a key step in oxime formation.[3] |

| clmAT | Aminotransferase: Involved in the formation of the oxime group.[3] |

| clmAH | Acyl-CoA hydrolase-like protein. |

| clmAL | Acyl-CoA ligase-like protein. |

| clmN1 | N-acetyltransferase: Potentially involved in self-resistance or tailoring. |

| clmN2 | N-acetyltransferase: Similar to ClmN1. |

| Regulation | |

| clmR1 | TetR-family transcriptional repressor: Negatively regulates the biosynthesis of this compound.[4][5] |

| clmR2 | LuxR-family transcriptional activator: Positively regulates the biosynthesis of this compound.[4][5] |

| Transport | |

| clmT1-clmT5 | ABC transporter components: Likely involved in the export of this compound. |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the formation of the picolinic acid starter unit, followed by chain extension and cyclization by the PKS-NRPS machinery, and concluding with a series of tailoring reactions.

Formation of the 2,2'-Bipyridyl Core

A proposed model for the biosynthesis of the 2,2'-bipyridyl core involves the following key steps:

-

Picolinic Acid Formation: The pathway is initiated with the conversion of L-lysine to picolinic acid, which serves as the starter unit.

-

PKS-NRPS Assembly: The picolinic acid starter unit is loaded onto the PKS-NRPS multienzyme complex. The assembly line then incorporates a malonyl-CoA extender unit via the PKS module.

-

Unusual Cysteine Incorporation: An unusual NRPS-mediated incorporation of a cysteine residue occurs, likely through a Michael addition.

-

Leucine Incorporation and Removal: The peptide chain is further extended by the incorporation of a leucine residue, which is subsequently removed by an amidohydrolase.

-

Cyclization and Release: The final steps on the PKS-NRPS assembly line involve the cyclization and release of the 2,2'-bipyridyl scaffold.

Late-Stage Tailoring Reactions

Following the formation of the bipyridyl core, a series of tailoring reactions occur to yield the final this compound structure. A key modification is the formation of the oxime group, which is catalyzed by a flavin-dependent monooxygenase, ClmM.[2] Inactivation of the clmM gene leads to the accumulation of the corresponding N-acetylamine shunt product.[2]

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level by two pathway-specific regulators, ClmR1 and ClmR2, and is also influenced by the concentration of iron in the culture medium.[4][5]

-

ClmR1 (TetR-family repressor): Inactivation of clmR1 leads to a moderate increase in this compound production and an earlier onset of biosynthesis, indicating its role as a repressor.[4][5]

-

ClmR2 (LuxR-family activator): Inactivation of clmR2 abolishes this compound biosynthesis, while its overexpression results in a fourfold increase in production, confirming its role as a transcriptional activator.[4][5]

-

Iron Regulation: High concentrations of iron in the culture medium inhibit this compound biosynthesis by repressing the transcription of the activator gene clmR2.[4][5]

ClmR1 negatively regulates its own expression and the expression of clmR2. ClmR2, in turn, positively controls the expression of most of the genes within the biosynthetic cluster.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Elucidating the biosynthetic pathway for the polyketide-nonribosomal peptide this compound: mechanism for formation of the 2,2'-bipyridyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound biosynthesis in Streptomyces sp. CS40 is regulated by iron levels through two pathway-specific regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Collismycin A as an Iron Chelator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collismycin A, a natural product synthesized by Streptomyces species, has garnered significant interest for its potent anti-proliferative and neuroprotective activities. Central to its biological function is its remarkable ability to act as a highly specific iron chelator. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its iron-chelating properties and the downstream cellular consequences. This document details the stoichiometry of iron binding, summarizes its effects on cancer cell proliferation, and elucidates the signaling pathways modulated by its iron sequestration activity. Furthermore, detailed experimental protocols for key assays and visualizations of the underlying molecular interactions are provided to facilitate further research and drug development efforts.

Introduction

Iron is an essential metal for a vast array of cellular processes, including DNA synthesis, cellular respiration, and enzymatic catalysis. Consequently, the maintenance of iron homeostasis is critical for cell viability and proliferation. The dysregulation of iron metabolism is implicated in various pathological conditions, including cancer, where neoplastic cells often exhibit an increased demand for iron. This dependency on iron has made iron chelation a promising therapeutic strategy for cancer treatment.

This compound (CMA) is a 2,2'-bipyridyl-containing hybrid polyketide-nonribosomal peptide that has been identified as a potent and specific iron chelator.[1][2] Its ability to sequester intracellular iron leads to a cascade of cellular events, ultimately resulting in the inhibition of cancer cell growth and the induction of cell cycle arrest.[3][4] This guide will delve into the molecular details of this compound's interaction with iron and its impact on cellular signaling pathways.

Iron Chelation by this compound

This compound exhibits a high affinity and specificity for both ferrous (Fe(II)) and ferric (Fe(III)) iron. Spectroscopic and chromatographic analyses have demonstrated that this compound forms a stable 2:1 complex with iron, meaning two molecules of this compound bind to a single iron ion.[1][4] This chelation is highly specific, as this compound does not significantly interact with other biologically relevant divalent metal ions such as Zn(II), Mn(II), Cu(II), and Mg(II).[3]

Stoichiometry of Iron Binding

The formation of the 2:1 this compound-iron complex has been confirmed through absorption spectroscopy and high-performance liquid chromatography (HPLC). The binding of this compound to Fe(II) results in a new, intense absorption maximum at 535 nm. The intensity of this absorption increases linearly with the addition of Fe(II) and reaches saturation when the molar ratio of Fe(II) to this compound is 0.5, confirming the Fe(II)-(CMA)₂ stoichiometry.[4] A similar 2:1 complex is formed with Fe(III).[1][4]

Data Presentation

Anti-proliferative Activity of this compound

This compound demonstrates potent anti-proliferative effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 0.3 | [3] |

| A549 | Lung Cancer | 0.3 | [2] |

| HCT116 | Colon Cancer | 0.6 | [2] |

Effect of this compound on Iron-Responsive Protein Expression

The iron-chelating activity of this compound leads to a state of intracellular iron depletion, which in turn affects the expression of iron-responsive proteins. The expression levels of ferritin heavy and light chains, the primary intracellular iron storage proteins, are significantly downregulated in the presence of this compound.

| Protein | Treatment Time (hours) | Decrease in Expression (%) | Reference |

| Ferritin Heavy Chain | 6 | 25.7 | [4] |

| 12 | 24.4 | [4] | |

| 18 | 45.5 | [4] | |

| 24 | 53.1 | [4] | |

| Ferritin Light Chain | 6 | Not significant | [4] |

| 12 | Not significant | [4] | |

| 18 | Not significant | [4] | |

| 24 | 35.5 | [4] |

Induction of Hypoxia-Inducible Factor-1α (HIF-1α)

Iron is a critical cofactor for prolyl hydroxylase domain (PHD) enzymes, which are responsible for the degradation of the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1). By chelating iron, this compound inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α.

| Treatment Time (hours) | Fold Increase in HIF-1α Protein | Reference |

| 6 | 10.9 | [5] |

| 12 | 15.8 | [5] |

| 18 | 15.7 | [5] |

| 24 | 12.3 | [5] |

Signaling Pathways and Cellular Effects

The sequestration of intracellular iron by this compound triggers a series of downstream signaling events that culminate in its anti-proliferative effects.

The HIF-1α Pathway

As mentioned, this compound treatment leads to the robust accumulation of HIF-1α.[5] HIF-1 is a master transcriptional regulator of the cellular response to low oxygen (hypoxia). Under normoxic conditions, HIF-1α is continuously degraded. However, under hypoxic conditions or when prolyl hydroxylases are inhibited by iron chelation, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoters of target genes, activating their transcription. These target genes are involved in various cellular processes, including angiogenesis, glucose metabolism, and cell survival. The accumulation of HIF-1α due to this compound treatment leads to a metabolic shift towards glycolysis.[1]

Iron-Responsive Element (IRE) / Iron Regulatory Protein (IRP) System

The cellular iron status is post-transcriptionally regulated by the interaction between iron-responsive elements (IREs) and iron regulatory proteins (IRPs). IREs are hairpin structures found in the untranslated regions (UTRs) of mRNAs encoding proteins involved in iron metabolism, such as ferritin and the transferrin receptor. When intracellular iron levels are low, IRPs bind to IREs. Binding of IRPs to the 5' UTR of ferritin mRNA blocks its translation, thereby decreasing iron storage. Conversely, IRP binding to the 3' UTR of the transferrin receptor mRNA stabilizes the transcript, leading to increased synthesis of the receptor and enhanced iron uptake.

By chelating intracellular iron, this compound mimics a low-iron state, leading to increased IRP binding to IREs. This results in the observed decrease in ferritin expression.

Experimental Protocols

Spectrophotometric Determination of Iron Chelation using the Chrome Azurol S (CAS) Assay

This protocol is adapted for the quantitative assessment of iron chelation by a pure compound like this compound.

Materials:

-

Chrome Azurol S (CAS)

-

Hexadecyltrimethylammonium bromide (HDTMA)

-

Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES)

-

FeCl₃·6H₂O

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Spectrophotometer

Procedure:

-

Preparation of CAS Assay Solution:

-

Dissolve 60.5 mg of CAS in 50 mL of deionized water.

-

In a separate flask, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

-

Prepare a 1 mM FeCl₃·6H₂O solution in 10 mM HCl.

-

Slowly add 10 mL of the FeCl₃ solution to the CAS solution with constant stirring.

-

Add the HDTMA solution to the Fe-CAS mixture and bring the final volume to 100 mL with deionized water. This is the CAS stock solution.

-

-

Preparation of PIPES Buffer:

-

Prepare a 0.5 M PIPES buffer and adjust the pH to 6.8 with NaOH.

-

-

Assay Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 100 µL of the CAS stock solution to each well.

-

Add 10 µL of various concentrations of this compound (or DMSO as a control) to the wells.

-

Add 90 µL of PIPES buffer to each well.

-

Incubate the plate at room temperature for 1 hour in the dark.

-

Measure the absorbance at 630 nm using a microplate reader.

-

The percentage of iron chelation can be calculated using the formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Electrophoretic Mobility Shift Assay (EMSA) for IRE-Binding Protein Activity

This protocol describes how to assess the effect of this compound on the binding of IRPs to a radiolabeled IRE probe.

Materials:

-

Cancer cell line (e.g., HeLa)

-

This compound

-

Cytoplasmic extraction buffer

-

³²P-labeled IRE RNA probe

-

TBE buffer

-

Native polyacrylamide gel (6%)

-

Loading buffer

-

Phosphorimager

Procedure:

-

Cell Treatment and Lysate Preparation:

-

Culture cancer cells to ~80% confluency.

-

Treat cells with various concentrations of this compound for the desired time. Include an untreated control.

-

Harvest the cells and prepare cytoplasmic extracts using a suitable extraction buffer containing protease and RNase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Binding Reaction:

-

In a microfuge tube, combine 10-20 µg of cytoplasmic extract with the ³²P-labeled IRE RNA probe.

-

Add a non-specific competitor RNA (e.g., poly(rC)) to reduce non-specific binding.

-

Incubate the reaction mixture at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Add loading buffer to the binding reactions.

-

Load the samples onto a pre-run 6% native polyacrylamide gel in 0.5x TBE buffer.

-

Run the gel at 200V until the dye front reaches the bottom.

-

-

Detection:

-

Dry the gel and expose it to a phosphor screen overnight.

-

Visualize the bands using a phosphorimager. An increase in the intensity of the shifted band (IRP-IRE complex) in this compound-treated samples indicates increased IRP binding activity.

-

References

- 1. Proteomic profiling reveals that this compound is an iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomic profiling reveals that this compound is an iron chelator - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Collismycin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collismycin A, a bacterial metabolite originally isolated from Streptomyces, has garnered significant attention within the scientific community due to its diverse and potent biological activities.[1] This technical guide provides an in-depth analysis of the antibacterial, antifungal, and cytotoxic properties of this compound. It is designed to serve as a comprehensive resource, presenting quantitative data in accessible formats, detailing experimental methodologies, and illustrating key molecular pathways and experimental workflows. This document aims to equip researchers and drug development professionals with the critical information necessary to explore the therapeutic potential of this promising natural product.

Introduction

This compound is a member of the 2,2'-bipyridyl family of natural products, characterized by a unique molecular structure that underpins its diverse biological functions.[2] Initially identified as an antibiotic, subsequent research has revealed its potent antiproliferative and neuroprotective properties.[1][3] A pivotal aspect of its mechanism of action is its ability to act as an iron chelator, a property that is intrinsically linked to its bioactivity.[1][4] This guide will systematically explore the evidence supporting the antibacterial, antifungal, and cytotoxic activities of this compound.

Antibacterial Activity

This compound has demonstrated inhibitory activity against a variety of bacteria.[1] The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5]

Quantitative Antibacterial Data

The available data indicates that this compound is active against various bacteria with MIC values typically ranging from 6.25 to 100 µg/mL.[1][3] More specific data from targeted studies is required to fully delineate its antibacterial spectrum.

| Bacterial Group | MIC Range (µg/mL) | Reference |

| Various Bacteria | 6.25 - 100 | [1][3] |

| MRSA ATCC 43300 | 8 | [6] |

Antifungal Activity

In addition to its antibacterial properties, this compound exhibits activity against a range of fungi.[1] Similar to antibacterial testing, antifungal efficacy is quantified by determining the MIC.

Quantitative Antifungal Data

This compound has been shown to be effective against various fungal species, with MIC values generally falling between 12.5 and 100 µg/mL.[1][3] Recent studies have begun to explore its potential against clinically relevant fungal pathogens.[7]

| Fungal Group | MIC Range (µg/mL) | Reference |

| Various Fungi | 12.5 - 100 | [1][3][8] |

Cytotoxic Activity

A significant area of research for this compound is its potent cytotoxic activity against various cancer cell lines.[4] This activity is often quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process.

Quantitative Cytotoxic Data

This compound has demonstrated selective cytotoxicity, inhibiting the proliferation of several human cancer cell lines at sub-micromolar concentrations.[1][3]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung | 0.3 | [1][3][8] |

| HCT116 | Colon | 0.6 | [1][3][8] |

| HeLa | Cervical | 0.3 | [1][3][8] |

| NIH3T3 | Fibroblasts | 56.6 | [1][3][8] |

| MDA-MB-231 | Breast | >100 | [1][3][8] |

Mechanism of Action: Iron Chelation

A key molecular mechanism underlying the biological activities of this compound is its ability to chelate iron. It forms a stable 2:1 complex with both ferrous (Fe(II)) and ferric (Fe(III)) ions.[1][4] This iron-scavenging capability is thought to disrupt essential iron-dependent cellular processes in target organisms and cells, leading to the observed antibacterial, antifungal, and cytotoxic effects.[6][7] The addition of iron ions has been shown to inhibit the antiproliferative effect of this compound on HeLa cells, an effect not observed with other divalent cations such as zinc, manganese, copper, or magnesium.[1][4]

Regulatory Pathway of this compound Biosynthesis

The biosynthesis of this compound in Streptomyces sp. CS40 is tightly regulated by iron availability and two key pathway-specific regulators: ClmR1 and ClmR2.[6][9] High iron levels inhibit the production of this compound.[6][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's biological activities.

Antibacterial and Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacteria and fungi.[10][11]

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[8]

-

Preparation of Microtiter Plates: Serially dilute the this compound stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate to achieve a range of concentrations.[12][13]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[14]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism with no drug) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-24 hours for bacteria, 24-72 hours for fungi).[12][13]

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[5]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[17] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[18]

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the log of the drug concentration.

Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[19][20]

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with this compound.

-

Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for at least 1 hour.[19]

-

Staining: Remove the TCA, wash the plates, and stain the cells with SRB solution for 30 minutes at room temperature.[20]

-

Washing: Remove the unbound SRB dye by washing with 1% acetic acid.[19]

-

Solubilization: Air-dry the plates and add a Tris-base solution to solubilize the protein-bound dye.[19]

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[19]

-

IC50 Calculation: Calculate the IC50 value as described for the MTT assay.

Conclusion

This compound is a natural product with a compelling profile of biological activities, including antibacterial, antifungal, and potent cytotoxic effects against a range of cancer cell lines. Its mechanism of action, centered on iron chelation, presents a unique therapeutic avenue for further exploration. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute further studies aimed at unlocking the full therapeutic potential of this compound and its analogs. Future research should focus on elucidating its specific microbial and cellular targets, optimizing its therapeutic index, and evaluating its efficacy in preclinical and clinical settings.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Engineering the biosynthesis of the polyketide-nonribosomal peptide this compound for generation of analogs with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. glpbio.com [glpbio.com]

- 9. This compound biosynthesis in Streptomyces sp. CS40 is regulated by iron levels through two pathway-specific regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. woah.org [woah.org]

- 11. journals.asm.org [journals.asm.org]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. scribd.com [scribd.com]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Properties of Collismycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collismycin A, a member of the 2,2'-bipyridyl family of natural products, has emerged as a compound of interest for its neuroprotective potential. Initially recognized for its cytotoxic and antimicrobial activities, recent studies have highlighted its ability to mitigate neuronal apoptosis, particularly in models of oxidative stress. This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective properties, including quantitative data from preclinical studies, detailed experimental methodologies for assessing its efficacy, and a proposed mechanism of action centered on its iron-chelating capabilities. This document is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic utility of this compound and its analogs in the context of neurodegenerative diseases.

Quantitative Data on Neuroprotective and Cytotoxic Effects

The neuroprotective efficacy of this compound and its analog, Collismycin H, has been quantified in a zebrafish model of neuronal apoptosis. Furthermore, their cytotoxic profiles have been characterized across a panel of human cancer cell lines and fibroblasts.

Table 1: Neuroprotective Activity of this compound and Analogs

| Compound | Concentration | Model System | Neuroprotective Effect |

| This compound | 1 µM | Zebrafish larvae with all-trans retinoic acid-induced neuronal cell death | 44% prevention of apoptosis in the brain region[1][2] |

| Collismycin H | 1 µM | Zebrafish model of oxidative stress | ~60% reduction in apoptotic cells[3] |

Table 2: Cytotoxic Activity (IC50) of this compound and Analogs

| Compound | A549 (Lung Cancer) | HCT116 (Colon Cancer) | HeLa (Cervical Cancer) | MDA-MB-231 (Breast Cancer) | NIH373 (Fibroblasts) |

| This compound | 0.3 µM[1] | 0.6 µM[1] | 0.3 µM[1] | >100 µM[1] | 56.6 µM[1] |

| Collismycin H | >100 µM[3] | >100 µM[3] | Not Reported | >100 µM[3] | Not Reported |

Notably, the antiproliferative effect of this compound is reportedly inhibited by the presence of iron ions, suggesting that its cytotoxic mechanism is linked to its iron-chelating properties[1][2].

Experimental Protocols

While specific, detailed protocols for the neuroprotective assessment of this compound are not extensively published, this section provides a representative methodology for a zebrafish-based neuroprotection assay, compiled from established practices in the field.

General Zebrafish Model for Neuroprotection Studies

Zebrafish larvae offer a valuable in vivo platform for the rapid screening of neuroprotective compounds due to their genetic tractability, optical transparency, and rapid development. The following protocol outlines a general workflow for assessing neuroprotection against induced apoptosis.

2.1.1. Animal Husbandry and Embryo Collection

-

Maintain adult zebrafish (Danio rerio) in a controlled environment with a 14/10-hour light/dark cycle.

-

Induce spawning by the onset of light in the morning.

-

Collect freshly fertilized embryos and maintain them in E3 embryo medium at 28.5°C.

-

Screen embryos for normal development at 24 hours post-fertilization (hpf).

2.1.2. Induction of Neuronal Apoptosis

-

Method A: Retinoic Acid-Induced Apoptosis

-

At 24 hpf, expose zebrafish embryos to a solution of all-trans retinoic acid (ATRA) in E3 medium. The final concentration of ATRA should be empirically determined to induce a consistent and measurable level of apoptosis in the brain region (e.g., 1 µM)[4][5].

-

Incubate the embryos in the ATRA solution for a defined period (e.g., 24 hours).

-

-

Method B: Oxidative Stress-Induced Apoptosis

-

At a designated developmental stage (e.g., 48 hpf), expose zebrafish larvae to an oxidative stress-inducing agent such as hydrogen peroxide (H₂O₂) or L-hydroxyglutaric acid (LGA) in E3 medium[6][7].

-

The concentration and duration of exposure should be optimized to induce significant neuronal apoptosis without causing widespread systemic toxicity.

-

2.1.3. Compound Treatment

-

Prepare stock solutions of this compound and its analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Concurrently with the apoptosis-inducing agent or as a pre-treatment, expose a group of embryos/larvae to the test compound at the desired concentration (e.g., 1 µM) in the E3 medium containing the neurotoxicant.

-

Include appropriate control groups: a vehicle control (e.g., DMSO), a positive control with the neurotoxicant alone, and a negative control with untreated embryos/larvae.

2.1.4. Assessment of Apoptosis

-

Following the treatment period, wash the larvae in fresh E3 medium.

-

Anesthetize the larvae using tricaine (MS-222).

-

Stain for apoptotic cells using a fluorescent dye such as Acridine Orange, which intercalates into the DNA of cells with compromised membrane integrity.

-

Mount the stained larvae in a methylcellulose solution on a depression slide for imaging.

-

Capture fluorescent images of the head region of the larvae using a fluorescence microscope.

-

Quantify the number of fluorescently labeled apoptotic cells in a defined region of interest (e.g., the forebrain and midbrain) using image analysis software.

-

Calculate the percentage of neuroprotection by comparing the number of apoptotic cells in the compound-treated group to the positive control group.

Proposed Mechanism of Action: Iron Chelation and Mitigation of Oxidative Stress

The precise signaling pathways through which this compound exerts its neuroprotective effects have not been fully elucidated. However, based on its 2,2'-bipyridyl structure, a well-known iron-chelating moiety, a plausible mechanism involves the sequestration of excess iron and the subsequent reduction of oxidative stress.

The Role of Iron in Neurodegeneration

Iron is an essential metal for numerous physiological processes in the brain. However, its dysregulation and accumulation in specific brain regions are implicated in the pathogenesis of several neurodegenerative diseases. Excess labile iron can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals from hydrogen peroxide. This surge in reactive oxygen species (ROS) results in oxidative stress, which can damage lipids, proteins, and DNA, ultimately triggering apoptotic cell death.

Hypothesized Signaling Pathway for this compound

This compound, as an iron chelator, is proposed to exert its neuroprotective effects by interrupting this pathological cascade.

-

Iron Sequestration: this compound can bind to and sequester excess free iron in the neuronal microenvironment.

-

Inhibition of the Fenton Reaction: By chelating iron, this compound prevents its participation in the Fenton reaction, thereby reducing the production of hydroxyl radicals and mitigating oxidative stress.

-

Reduction of Oxidative Damage: The decrease in ROS levels leads to less damage to cellular components, preserving mitochondrial function and cell membrane integrity.

-

Inhibition of Apoptosis: By alleviating oxidative stress, a key trigger for programmed cell death, this compound ultimately inhibits the downstream apoptotic signaling cascade, leading to enhanced neuronal survival.

An additional potential mechanism for iron chelators in neuroprotection involves the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that upregulates genes involved in cell survival[2]. The enzymes responsible for HIF-1α degradation are iron-dependent, and their inhibition by iron chelation can lead to the activation of pro-survival pathways.

Future Directions

The initial findings on the neuroprotective properties of this compound and its analogs are promising. However, further research is required to fully understand their therapeutic potential. Key areas for future investigation include:

-

Elucidation of Specific Signaling Pathways: Detailed molecular studies are needed to confirm the proposed iron chelation mechanism and to identify the specific signaling pathways modulated by this compound.

-

In Vivo Efficacy in Mammalian Models: The neuroprotective effects of this compound and its more potent, less toxic analogs like Collismycin H need to be validated in mammalian models of neurodegenerative diseases.

-

Pharmacokinetic and Pharmacodynamic Studies: A thorough evaluation of the blood-brain barrier permeability, bioavailability, and in vivo metabolism of these compounds is essential for their development as central nervous system therapeutics.

-

Structure-Activity Relationship Studies: Further optimization of the this compound scaffold could lead to the development of novel analogs with enhanced neuroprotective activity and improved safety profiles.

Conclusion

This compound represents a promising scaffold for the development of novel neuroprotective agents. Its ability to mitigate oxidative stress-induced apoptosis, likely through its iron-chelating properties, warrants further investigation. The analog Collismycin H, with its enhanced neuroprotective activity and reduced cytotoxicity, is a particularly attractive candidate for further preclinical development. This technical guide provides a foundation for researchers and drug developers to build upon as they explore the therapeutic potential of this intriguing class of natural products.

References

- 1. Ironing out neurodegeneration: iron chelation for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective multifunctional iron chelators: from redox-sensitive process to novel therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effects of retinoic acid exposure during zebrafish retinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A zebrafish assay for identifying neuroprotectants in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Regulation of Collismycin A Biosynthesis by Iron: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Collismycin A, a hybrid polyketide-nonribosomal peptide produced by Streptomyces sp. CS40, has garnered interest for its cytotoxic, antibacterial, and neuroprotective properties.[1][2][3] Its production is not constitutive but is instead tightly controlled by environmental cues, most notably the concentration of iron. This document provides an in-depth technical overview of the regulatory network governing this compound biosynthesis in response to iron availability. High iron levels significantly inhibit production, a regulatory mechanism mediated by a cascade involving two pathway-specific transcription factors: ClmR1, a TetR-family repressor, and ClmR2, a LuxR-family activator.[4][5] Understanding this pathway is critical for optimizing the fermentative production of this compound and its analogs for therapeutic applications.

The Core Regulatory Network: A Two-Tiered Control System

The biosynthesis of this compound is directly controlled by the clm gene cluster. Within this cluster, two key regulatory genes, clmR1 and clmR2, form the nexus of iron-dependent regulation.[4][5]

-

ClmR1 (The Repressor): This protein belongs to the TetR-family of transcriptional regulators. Genetic inactivation of clmR1 results in an earlier onset and a moderate increase in this compound production, identifying it as a negative regulator.[4][5] ClmR1 exerts its control by repressing the transcription of both its own gene (clmR1) and, crucially, the activator gene clmR2.[4][5]

-

ClmR2 (The Activator): As a member of the LuxR-family, ClmR2 functions as a positive regulator. Its inactivation completely abolishes the production of this compound.[4][5][6] Conversely, overexpression of clmR2 leads to a significant increase in yield.[4][5][6] Transcriptional analysis confirms that ClmR2 activates the expression of most of the biosynthetic genes within the clm cluster.[4][5]

The Role of Iron

Iron acts as the primary environmental signal that triggers this regulatory cascade.

-

Under High-Iron Conditions: High concentrations of iron lead to the inhibition of this compound biosynthesis.[4][5] The proposed mechanism involves the activation of the repressor, ClmR1.[6] Activated ClmR1 then strongly represses the transcription of the activator, clmR2. With diminished levels of ClmR2, the clm biosynthetic genes are not activated, and production ceases.[4][5][6]

-

Under Low-Iron Conditions: In an iron-depleted environment, the repressor ClmR1 is not activated. This relieves the repression on clmR2, allowing the activator to be expressed. ClmR2 then proceeds to switch on the biosynthetic machinery, leading to the production of this compound. This suggests a biological role for this compound as an iron-scavenging molecule, or siderophore, which is supported by proteomic studies identifying it as an iron chelator.[6][7]

References

- 1. Engineering the biosynthesis of the polyketide-nonribosomal peptide this compound for generation of analogs with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound biosynthesis in Streptomyces sp. CS40 is regulated by iron levels through two pathway-specific regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. researchgate.net [researchgate.net]

- 7. Proteomic profiling reveals that this compound is an iron chelator - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Roles of ClmR1 and ClmR2 Genes in Collismycin A Production

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the regulatory functions of the ClmR1 and ClmR2 genes within the biosynthetic gene cluster of Collismycin A in Streptomyces sp. CS40. It provides a comprehensive overview of the genetic control mechanisms, quantitative production data, detailed experimental methodologies, and a visual representation of the regulatory pathway.

Introduction

This compound, a 2,2'-bipyridyl natural product isolated from Streptomyces sp. CS40, exhibits a range of biological activities, including antibacterial, antifungal, cytotoxic, and neuroprotective properties.[1] The production of this specialized metabolite is tightly regulated at the genetic level. Within the this compound biosynthetic gene cluster, two pathway-specific transcriptional regulators, ClmR1 and ClmR2, play pivotal and opposing roles in controlling its synthesis.[2][3] Understanding the function and interplay of these regulatory genes is crucial for the rational design of strain improvement strategies aimed at enhancing this compound yield for research and potential therapeutic applications. This guide provides a technical deep-dive into the roles of ClmR1 and ClmR2, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Regulatory Genes: ClmR1 and ClmR2

The regulation of this compound biosynthesis is orchestrated by two key pathway-specific genes:

-

clmR1: This gene encodes a transcriptional regulator belonging to the TetR family .[2][3] Proteins of this family typically function as repressors, and ClmR1 is no exception. It exerts negative control over the biosynthetic pathway.

-

clmR2: This gene encodes a transcriptional regulator of the LuxR family .[2][3] In contrast to ClmR1, LuxR-family regulators are commonly activators of gene expression. ClmR2 acts as a positive regulator, essential for the transcription of the this compound biosynthetic genes.

Quantitative Impact on this compound Production

Genetic manipulation of clmR1 and clmR2 has a direct and quantifiable impact on the production of this compound. The following table summarizes the production outcomes in various mutant strains of Streptomyces sp. CS40 compared to the wild-type (WT) strain.

| Genetic Background | Gene Function | This compound Production Phenotype | Relative Yield Change |

| Wild-Type (Streptomyces sp. CS40) | Baseline expression of clmR1 and clmR2 | Normal Production | 1-fold (Baseline) |

| ΔclmR1 Mutant | Inactivation of the repressor gene | Moderate Increase | ~1.75-fold increase |

| ΔclmR2 Mutant | Inactivation of the activator gene | Abolished | 0-fold (No production) |

| clmR2 Overexpression Strain | Increased dosage of the activator gene | Significant Increase | ~4-fold increase |

Table 1: Summary of quantitative data on this compound production in response to genetic modifications of clmR1 and clmR2.[2][3][4]

The Regulatory Pathway

The interplay between ClmR1, ClmR2, and an external environmental signal (iron concentration) constitutes a hierarchical regulatory cascade that fine-tunes the biosynthesis of this compound.

-

ClmR2 is the primary activator: It positively controls the expression of most genes within the this compound biosynthetic cluster.[2][3]

-

ClmR1 is a repressor of the activator: ClmR1 negatively regulates the transcription of clmR2. In addition, ClmR1 autoregulates its own expression, creating a negative feedback loop.[2][3]

-

Iron as a master regulator: The entire pathway is modulated by the concentration of iron in the culture medium. High levels of iron induce the expression of the repressor clmR1 and repress the expression of the activator clmR2.[2][3][5] This leads to an overall inhibition of this compound biosynthesis in iron-rich conditions. This regulatory link suggests that this compound may function as an iron-scavenging molecule, or siderophore, for the producing organism.[2][3]

Visualizing the Regulatory Cascade

The logical flow of this regulatory network can be represented as follows:

References

- 1. caymanchem.com [caymanchem.com]

- 2. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]

- 3. Integrative Gene Cloning and Expression System for Streptomyces sp. US 24 and Streptomyces sp. TN 58 Bioactive Molecule Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound biosynthesis in Streptomyces sp. CS40 is regulated by iron levels through two pathway-specific regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Collismycin A: A Technical Guide to a Hybrid Polyketide-Nonribosomal Peptide with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collismycin A, a metabolite produced by Streptomyces species, stands out as a compelling hybrid natural product, integrating both polyketide and nonribosomal peptide biosynthetic pathways. Its 2,2'-bipyridine core structure is central to its diverse biological activities, which encompass antibacterial, antifungal, antiproliferative, and neuroprotective effects. The mechanism of action for its antiproliferative properties has been linked to its function as a specific iron chelator. This technical guide provides an in-depth overview of this compound, detailing its biosynthesis, chemical properties, biological activities with quantitative data, and the experimental methodologies employed in its study.

Chemical and Physical Properties

This compound, also known as SF 2738A, is a member of the bipyridine family of natural products.[1] Its fundamental chemical and physical characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₁₃H₁₃N₃O₂S |

| Molecular Weight | 275.33 g/mol |

| CAS Number | 158792-24-6 |

| Appearance | Solid |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol |

| IUPAC Name | (NE)-N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine |

| SMILES | COC1=CC(=NC(=C1SC)/C=N/O)C2=CC=CC=N2 |

| InChI Key | NQGMIPUYCWIEAW-OVCLIPMQSA-N |

Biosynthesis of this compound: A Hybrid PKS-NRPS Pathway

The biosynthesis of this compound is a fascinating example of the interplay between polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The biosynthetic gene cluster (BGC) for this compound has been identified and characterized in Streptomyces sp. CS40.[2][3] The cluster spans a 46.7 kb DNA region and contains 27 open reading frames, with 23 implicated in the biosynthesis of the molecule.[2][3]

The proposed biosynthetic pathway commences with the conversion of lysine to picolinic acid, which serves as a precursor.[2][3] A key feature of the pathway is the unusual incorporation of a cysteine residue by the NRPS module, likely through a Michael addition.[2][3] This is followed by the extension of the peptide chain with leucine, which is later removed by an amidohydrolase.[2][3]

Key Biosynthetic Steps and Genes

A simplified representation of the key steps in the this compound biosynthetic pathway is illustrated below.

Caption: Proposed biosynthetic pathway of this compound.

Regulation of Biosynthesis

The production of this compound is tightly regulated. Two pathway-specific regulators, ClmR1 (a TetR-family regulator) and ClmR2 (a LuxR-family regulator), have been identified within the gene cluster.[4] ClmR1 acts as a repressor, and its inactivation leads to a moderate increase in this compound yield.[4] Conversely, ClmR2 is an activator, and its overexpression results in a four-fold increase in production, while its inactivation abolishes biosynthesis.[4]

Furthermore, iron concentration plays a crucial role in regulating the biosynthesis. High iron levels in the culture medium inhibit this compound production by repressing the transcription of the activator gene, clmR2.[4] This suggests that this compound may function as an iron-scavenging molecule for the producing organism.[5]

Caption: Regulatory cascade of this compound biosynthesis.

Biological Activities

This compound exhibits a broad spectrum of biological activities, making it a molecule of significant interest for drug development.

Antimicrobial Activity

This compound is active against a variety of bacteria and fungi.[6]

| Organism Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Bacteria | 6.25 - 100 |

| Fungi | 12.5 - 100 |

Antiproliferative Activity

This compound demonstrates potent antiproliferative activity against several human cancer cell lines.[6][7] This activity is attributed to its ability to chelate iron, leading to cell cycle arrest at the G1 phase.[6]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Cancer | 0.3 |

| HCT116 | Colon Cancer | 0.6 |

| HeLa | Cervical Cancer | 0.3 |

| NIH3T3 | Fibroblasts | 56.6 |

| MDA-MD-231 | Breast Cancer | >100 |

Neuroprotective Activity

In a zebrafish model of neuronal cell death induced by all-trans retinoic acid, this compound at a concentration of 1 µM was shown to prevent apoptosis in the brain region by 44%.[6] Interestingly, some engineered analogs of this compound, such as Collismycin H, have shown enhanced neuroprotective activity with reduced cytotoxicity, highlighting the potential for developing neuroprotectant compounds from this scaffold.[8]

Experimental Protocols

This section outlines the key experimental methodologies used in the research and characterization of this compound.

Cultivation and Production

Streptomyces sp. CS40 is typically cultivated in a suitable liquid medium, such as R5A, for the production of this compound. The culture is incubated with shaking at a controlled temperature (e.g., 30°C) for several days. The production of this compound can be influenced by the composition of the medium, particularly the iron concentration.

Gene Inactivation and Heterologous Expression

To elucidate the function of genes within the this compound biosynthetic cluster, gene inactivation is performed. This typically involves the following steps:

-

Vector Construction: A suicide vector containing a fragment of the target gene with an internal deletion or insertion of a resistance cassette is constructed.

-

Conjugation: The constructed vector is transferred from E. coli to Streptomyces sp. CS40 via intergeneric conjugation.

-

Selection of Mutants: Double-crossover mutants, where the wild-type gene is replaced by the inactivated version, are selected based on antibiotic resistance and sensitivity markers.

For heterologous expression, the entire biosynthetic gene cluster can be cloned into a suitable expression vector and introduced into a heterologous host, such as Streptomyces albus.

Caption: Workflow for gene inactivation in Streptomyces.

Purification and Characterization

This compound is typically purified from the culture broth using a combination of solvent extraction and chromatographic techniques.

-

Extraction: The culture supernatant is extracted with an organic solvent such as ethyl acetate.

-

Chromatography: The crude extract is subjected to column chromatography, often followed by High-Performance Liquid Chromatography (HPLC) for final purification.

The structure of the purified compound is then elucidated using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) provides accurate mass data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure and stereochemistry.

Biological Assays

The antimicrobial activity of this compound is determined using a broth microdilution method. A serial dilution of the compound is prepared in a 96-well plate, and a standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the compound that inhibits visible growth after incubation.

The cytotoxicity of this compound against cancer cell lines is commonly assessed using the MTT assay.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC₅₀ value is calculated from the dose-response curve.

The iron-chelating ability of this compound can be demonstrated using HPLC and absorption spectroscopy.

-

Complex Formation: this compound is incubated with Fe(II) or Fe(III) ions.

-

HPLC Analysis: The formation of the this compound-iron complex is observed as a shift in the retention time of the this compound peak on the HPLC chromatogram.

-

Absorption Spectroscopy: The formation of the complex is also monitored by changes in the UV-visible absorption spectrum. For example, the binding of Fe(II) to this compound induces a new absorption maximum at 535 nm.[6]

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. Engineering the biosynthesis of the polyketide-nonribosomal peptide this compound for generation of analogs with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound biosynthesis in Streptomyces sp. CS40 is regulated by iron levels through two pathway-specific regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Proteomic profiling reveals that this compound is an iron chelator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Silent Gene Cluster Activation in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Natural Analogs of Collismycin A: A Technical Guide for Researchers

An In-depth Examination of Collismycin B, C, and Other Naturally Occurring Analogs for Drug Development Professionals

Collismycin A, a member of the 2,2'-bipyridyl family of natural products, has garnered significant interest in the scientific community due to its diverse biological activities, including cytotoxicity, neuroprotective effects, and inhibition of glucocorticoid receptor binding.[1] Beyond the parent compound, a series of naturally occurring analogs, including Collismycin B and C, as well as related compounds such as SF2738 D, SF2738 F, pyrisulfoxin A, and pyrisulfoxin B, have been isolated and characterized.[2][3] This technical guide provides a comprehensive overview of these natural analogs, summarizing their biological activities, detailing relevant experimental protocols, and visualizing key molecular pathways to support further research and development in this promising area.

Comparative Biological Activity of Collismycin Analogs

The natural analogs of this compound exhibit a range of biological activities, with variations in potency and specificity. The following table summarizes the available quantitative data to facilitate a clear comparison.

| Compound | Biological Activity | Assay System | Quantitative Data (IC50/MIC/Other) | Reference |

| This compound | Cytotoxicity | A549 (lung carcinoma) | IC50: 0.3 µM | [4] |

| HCT116 (colon carcinoma) | IC50: 0.6 µM | [4] | ||

| HeLa (cervical carcinoma) | IC50: 0.3 µM | [4] | ||

| MDA-MB-231 (breast cancer) | IC50: >100 µM | [4] | ||

| NIH3T3 (fibroblasts) | IC50: 56.6 µM | [4] | ||

| Antibacterial | Bacillus subtilis | MIC: 6.25 µg/mL | [4] | |

| Staphylococcus aureus | MIC: 6.25 µg/mL | [4] | ||

| Escherichia coli | MIC: 100 µg/mL | [4] | ||

| Antifungal | Candida albicans | MIC: 12.5 µg/mL | [4] | |

| Aspergillus niger | MIC: 100 µg/mL | [4] | ||

| Neuroprotection | Zebrafish model (neuronal cell death induced by all-trans retinoic acid) | 44% prevention of apoptosis at 1 µM | [4] | |

| Glucocorticoid Receptor Binding | Rat liver cytosol | Inhibitor | ||

| Collismycin B | Glucocorticoid Receptor Binding | Rat liver cytosol | Inhibitor | |

| Collismycin C | Antibiofilm | Staphylococcus aureus (MSSA & MRSA) | >90% inhibition at 50 µg/mL | |

| SF2738 D | Antibiofilm | Staphylococcus aureus | Moderate inhibition | |

| SF2738 F | Antibiofilm | Staphylococcus aureus | Moderate inhibition | |

| Pyrisulfoxin A | Antibiofilm | Staphylococcus aureus | Weak inhibition | |

| Pyrisulfoxin B | Antibiofilm | Staphylococcus aureus | Weak inhibition |

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of Collismycin analogs can be attributed to their interactions with specific cellular pathways. This section details the proposed mechanisms for their antibiofilm and neuroprotective effects.